Eupalinolide A

Overview

Description

Eupalinolide B is a naturally occurring sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory and anticancer properties .

Scientific Research Applications

Chemistry: Eupalinolide B serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.

Biology: It has been shown to modulate various biological pathways, making it a useful tool for studying cellular processes.

Medicine: Eupalinolide B exhibits potent anticancer activity, particularly against pancreatic cancer, by inducing reactive oxygen species (ROS) generation and disrupting copper homeostasis It also has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

Eupalinolide B exerts its effects through multiple mechanisms:

Induction of Apoptosis: Eupalinolide B induces apoptosis in cancer cells by elevating ROS levels and disrupting copper homeostasis.

Copper Homeostasis Disruption: The compound interferes with copper ion binding pathways, leading to potential cuproptosis (copper-induced cell death).

Molecular Targets and Pathways: Eupalinolide B targets various molecular pathways, including the MAPK pathway, and enhances JNK phosphorylation, contributing to its cytotoxic effects.

Biochemical Analysis

Biochemical Properties

Eupalinolide A interacts with various enzymes and proteins. It is rapidly hydrolyzed by carboxylesterase and undergoes cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .

Cellular Effects

This compound has been shown to significantly inhibit cell proliferation and migration by arresting the cell cycle at the G1 phase and inducing autophagy in hepatocellular carcinoma cells . This autophagy induction is mediated by reactive oxygen species (ROS) and ERK signaling activation .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules, leading to changes in gene expression. For instance, Eupalinolide J, a compound similar to this compound, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway .

Temporal Effects in Laboratory Settings

This compound and its isomer, Eupalinolide B, are rapidly hydrolyzed by carboxylesterase in human liver microsomes . The metabolic stability and enzyme kinetics of this process have been studied, revealing differences in the hydrolytic stability of this compound and Eupalinolide B in human liver microsomes and rat liver microsomes .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not well-documented, the water extract of Eupatorium lindleyanum DC., which contains this compound, has been shown to have significant anti-hypertensive effects in different animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes carboxylesterase-mediated hydrolysis and cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .

Transport and Distribution

It is known that this compound undergoes metabolic processes in human liver microsomes, suggesting that it may be transported to the liver for metabolism .

Subcellular Localization

Given its interactions with enzymes in human liver microsomes, it may be localized in the endoplasmic reticulum, where many drug-metabolizing enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eupalinolide B can be synthesized through various chemical routes. One common method involves the extraction from Eupatorium lindleyanum using organic solvents followed by chromatographic purification . The synthetic route typically involves the formation of the germacrane skeleton, followed by lactonization to form the sesquiterpene lactone structure.

Industrial Production Methods: Industrial production of Eupalinolide B primarily relies on the extraction from Eupatorium lindleyanum. The plant material is subjected to solvent extraction, and the crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate Eupalinolide B in high purity .

Chemical Reactions Analysis

Types of Reactions: Eupalinolide B undergoes various chemical reactions, including:

Oxidation: Eupalinolide B can be oxidized to form epoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the lactone ring to a more reduced form.

Substitution: Substitution reactions can occur at the lactone ring or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include epoxides, reduced lactones, and substituted derivatives, which can have different biological activities compared to the parent compound .

Comparison with Similar Compounds

Eupalinolide B is part of a family of sesquiterpene lactones, which includes similar compounds such as Eupalinolide A and other germacrane sesquiterpenes . Compared to its analogs, Eupalinolide B is unique due to its specific configuration and potent biological activities. This compound, for example, has a different configuration and exhibits distinct biological effects .

List of Similar Compounds:

- This compound

- Germacrene D

- Parthenolide

- Costunolide

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action .

Properties

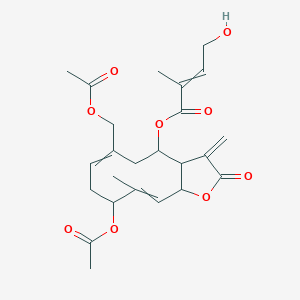

IUPAC Name |

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-FHEQDPKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855825 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877822-41-8 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid](/img/no-structure.png)

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)

![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)